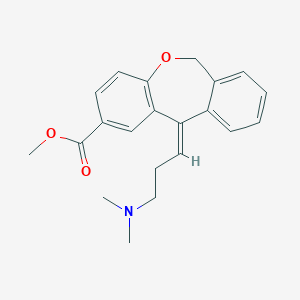

Olopatadine Methyl Ester

Beschreibung

BenchChem offers high-quality Olopatadine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olopatadine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQAUBZLNSLENF-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Olopatadine Methyl Ester

The following technical guide provides an in-depth characterization of Olopatadine Methyl Ester, designed for researchers and drug development professionals.

Chemical Profiling, Synthesis, and Impurity Management

Executive Summary

Olopatadine Methyl Ester (Methyl (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate) is a critical chemical entity in the lifecycle of Olopatadine Hydrochloride, a dual-acting antihistamine and mast cell stabilizer. It serves two distinct roles:

-

Synthetic Intermediate: A precursor in the Wittig olefination route for Olopatadine manufacturing.

-

Process-Related Impurity: A degradation product formed via solvolysis when Olopatadine is exposed to methanol under acidic conditions.

Control of this ester is mandated by ICH Q3A/Q3B guidelines due to its altered physicochemical properties (increased lipophilicity) and potential impact on drug product stability.

Chemical Identity & Structural Analysis[1]

The transition from Olopatadine (parent acid) to its Methyl Ester fundamentally alters the molecule's ionization profile. While Olopatadine exists as a zwitterion at physiological pH (containing both a basic amine and an acidic carboxylate), the Methyl Ester masks the acidic moiety, rendering the molecule a weak base.

Structural Comparison

| Feature | Olopatadine (Parent) | Olopatadine Methyl Ester | Impact |

| Formula | C₂₁H₂₃NO₃ | C₂₂H₂₅NO₃ | Addition of Methyl group (+14 Da) |

| MW | 337.41 g/mol | 351.44 g/mol | Mass shift detectable in LC-MS |

| Acidic pKa | ~4.2 (Carboxylic Acid) | N/A (Esterified) | Loss of anionic character at pH > 4 |

| Basic pKa | ~9.8 (Tertiary Amine) | ~9.8 (Tertiary Amine) | Retains basicity |

| LogP (pH 7.4) | ~1.2 - 1.4 (Zwitterionic) | > 3.0 (Estimated) | Significantly higher membrane permeability |

| State | Zwitterion | Hydrophobic Base | Drastic change in solubility profile |

Structural Visualization

The following diagram illustrates the structural relationship and the critical "Z" configuration required for biological activity.

Figure 1: Interconversion between Olopatadine and its Methyl Ester. The reversibility of this reaction dictates both synthesis strategies and stability concerns.

Synthesis & Formation Mechanisms[1][4]

Understanding the origin of Olopatadine Methyl Ester is essential for establishing Critical Process Parameters (CPPs).

A. The Wittig Synthesis Route (Intermediate)

In the primary industrial synthesis of Olopatadine, the ester is often formed before the final acid.

-

Reaction: 11-Oxo-6,11-dihydrodibenz[b,e]oxepin-2-carboxylate (Isoxepac ester) reacts with (3-dimethylaminopropyl)triphenylphosphonium bromide.[1]

-

Outcome: Formation of the alkene linkage (Z/E mixture).

-

Purification: The methyl ester intermediate is often easier to purify (via crystallization) than the zwitterionic acid.

-

Final Step: Saponification (NaOH/Water) yields Olopatadine. Incomplete hydrolysis results in the Methyl Ester remaining as a process impurity.

B. Solvolysis (Degradation Impurity)

During drug product manufacturing or analytical testing, if Olopatadine (Acid) is dissolved in methanol (common diluent) and exposed to acid traces or heat, Fischer esterification occurs.

-

Risk Factor: High risk during HPLC sample preparation if using Methanol as a diluent for long sequences.

-

Mitigation: Use Acetonitrile/Buffer mixtures instead of Methanol for sample diluents.

Figure 2: The role of the Methyl Ester in the synthetic pathway of Olopatadine.

Analytical Characterization Protocols

The Methyl Ester is a hydrophobic impurity. Its detection relies on Reverse-Phase HPLC (RP-HPLC), where it elutes significantly later than the parent drug.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is self-validating through the resolution requirement between the Z-isomer (Active) and the Methyl Ester (Impurity).

-

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Mode: Gradient Elution.

-

Rationale: A gradient is required to elute the polar parent (early) and the non-polar ester (late) in a reasonable run time.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 299 nm (Max absorption for the dibenz[b,e]oxepin system).

-

Temperature: 30°C.

System Suitability Criteria:

-

Resolution (Rs): > 2.0 between Olopatadine and Olopatadine Methyl Ester.

-

Tailing Factor: < 1.5 for both peaks.

Expected Retention Behavior:

| Compound | Approx. RRT (Relative Retention Time) | Mechanism |

|---|---|---|

| Olopatadine (Parent) | 1.00 | Elutes early due to polar carboxylate/amine zwitterion. |

| Olopatadine Methyl Ester | ~1.8 - 2.2 | Elutes late due to hydrophobic ester cap. |

Protocol: Mass Spectrometry (LC-MS) Identification

When characterizing unknown impurities, the Methyl Ester shows a distinct fragmentation pattern.

-

Ionization: ESI Positive Mode (+ve).

-

Parent Ion [M+H]+:

-

Olopatadine: m/z 338.2

-

Methyl Ester: m/z 352.2 (+14 Da shift).

-

-

Key Fragment: Loss of -OCH3 (31 Da) vs loss of -OH (17 Da) or -H2O (18 Da) from the parent.

Biological Implications & Toxicity[6]

Prodrug Potential vs. Impurity Risk

While methyl esters are often used as prodrugs to enhance corneal permeability (lipophilicity allows better penetration of the corneal epithelium), Olopatadine Methyl Ester is strictly regulated as an impurity in commercial formulations.

-

Corneal Permeability: The ester is significantly more lipophilic (LogP > 3) than the parent. If present, it would penetrate the eye rapidly.

-

Metabolic Fate: Once inside the ocular tissue or systemic circulation, ubiquitous esterases (e.g., carboxylesterases) would rapidly hydrolyze the methyl ester back to the active Olopatadine acid.

-

Toxicity: There are no specific reports of high toxicity for the methyl ester distinct from the parent, but "unqualified" impurities must be kept below ICH Q3B thresholds (typically <0.2% or <0.5% depending on dose).

Regulatory Limit (General ICH Q3B):

-

Reporting Threshold: 0.1%

-

Identification Threshold: 0.2% (for max daily dose > 10mg - though eye drops are lower dose, thresholds are stringent).

-

Qualification Threshold: 0.5% (or lower for ocular products).

References

-

Oshima, E., et al. (1992). "Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives." Journal of Medicinal Chemistry.

-

ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Products Q3B(R2)." International Council for Harmonisation.

-

PubChem Compound Summary. (2025). "Olopatadine Methyl Ester."[3][4][5][6][7][8][9] National Center for Biotechnology Information.

-

Basniwal, P.K., et al. (2014). "Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method." Journal of Pharmaceutical Analysis.

-

United States Pharmacopeia (USP). (2024). "Olopatadine Hydrochloride Monograph: Related Compounds." USP-NF.

Sources

- 1. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. clearsynth.com [clearsynth.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. agnitio.co.in [agnitio.co.in]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Olopatadine Methyl Ester - SRIRAMCHEM [sriramchem.com]

- 9. Olopatadine Methyl Ester | 113805-71-3 - Coompo [coompo.com]

Olopatadine Methyl Ester: Physicochemical Profiling, Synthetic Utility, and Impurity Control

Executive Summary

Olopatadine hydrochloride is a highly selective histamine H₁-receptor antagonist and mast cell stabilizer, widely formulated for the management of allergic conjunctivitis and rhinitis. In the complex synthetic pipeline of this Active Pharmaceutical Ingredient (API), Olopatadine Methyl Ester occupies a paradoxical dual role. Synthetically, it serves as a pivotal, deliberate intermediate utilized to isolate the pharmacologically active Z-isomer from crude reaction mixtures. Analytically, it is a critical process impurity (often designated as Impurity 51) that must be rigorously monitored and quantified in the final drug substance to ensure regulatory compliance and patient safety.

This whitepaper provides an in-depth technical analysis of Olopatadine Methyl Ester, detailing its physicochemical properties, its mechanistic role in API synthesis, and a self-validating analytical protocol for its detection.

Physicochemical Profiling & Quantitative Data

Accurate identification of process impurities requires robust reference standards. Commercial reference materials, such as those provided by and, classify Olopatadine Methyl Ester primarily under CAS 113805-71-3. The table below summarizes the core quantitative and structural data necessary for analytical profiling.

| Property | Specification / Value |

| Chemical Name (IUPAC) | Methyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate |

| Primary CAS Number | 113805-71-3 (Also referenced as 113806-01-2 in specific isomer/salt catalogs) |

| Molecular Formula | C₂₂H₂₅NO₃ |

| Molecular Weight | 351.44 g/mol |

| Physical State | Light yellow to off-white solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol, and DMSO |

| Role in Manufacturing | Key synthetic intermediate / Downstream process impurity |

Mechanistic Pathways: The Strategic Role of the Methyl Ester

The primary industrial synthesis of Olopatadine relies on the Wittig olefination of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Isoxepac). As detailed in, this reaction inherently produces a mixture of Z and E isomers alongside stoichiometric amounts of triphenylphosphine oxide byproducts.

The Causality of Esterification: Isolating the pharmacologically active Z-isomer directly from this crude carboxylic acid mixture is thermodynamically and chromatographically challenging due to strong intermolecular hydrogen bonding and poor solubility profiles. To bypass this bottleneck, process chemists deliberately esterify the crude acid mixture using methanol and an acid catalyst to form Olopatadine Methyl Ester.

By masking the polar carboxylic acid moiety, the partition coefficient and chromatographic retention of the molecule are drastically altered. This chemical modification enables highly efficient separation of the Z-methyl ester from the E-isomer and phosphorus salts via column chromatography or selective crystallization. Subsequent alkaline hydrolysis of the purified Z-ester restores the carboxylic acid, yielding pure Olopatadine base, which is then precipitated as the hydrochloride salt.

Workflow of Olopatadine Methyl Ester in API synthesis and purification.

Analytical Methodologies: Impurity Profiling Protocol

Because Olopatadine Methyl Ester is the immediate precursor to the final API, incomplete hydrolysis or trace carryover results in its presence as a process impurity. Regulatory agencies require its quantification to ensure it remains below the ICH Q3A qualification thresholds (typically

The following step-by-step HPLC-UV protocol provides a self-validating system for quantifying residual Olopatadine Methyl Ester in Olopatadine HCl API batches.

Step 1: Standard and Sample Preparation

-

Diluent: Acetonitrile : Water (50:50, v/v).

-

Reference Standard Solution: Dissolve an authoritative in diluent to a final concentration of 1.5 µg/mL (representing the 0.15% specification limit).

-

Test Sample Solution: Accurately weigh 50 mg of Olopatadine HCl API and dissolve in 50 mL of diluent to yield a 1.0 mg/mL solution.

Step 2: Chromatographic Parameters & Causality

-

Column: Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size.

-

Causality: The C18 stationary phase provides the necessary hydrophobic retention to separate the highly lipophilic methyl ester from the more polar carboxylic acid API.

-

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid.

-

Causality: The low pH environment is critical. It fully protonates the tertiary aliphatic amine (dimethylamino group) of both the API and the impurity, suppressing secondary ionic interactions with unendcapped silanol groups on the silica column. This eliminates peak tailing and ensures highly reproducible retention times.

-

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Gradient Program:

-

0–5 min: 20% B

-

5–20 min: Linear ramp to 70% B

-

20–25 min: Hold at 70% B

-

25–30 min: Return to 20% B for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 299 nm (Optimal chromophore absorption for the dibenzoxepin ring).

Step 3: System Suitability (Self-Validating Criteria)

Before analyzing the test sample, inject a resolution solution containing both Olopatadine HCl (1.0 mg/mL) and Olopatadine Methyl Ester (1.5 µg/mL).

-

Acceptance Criteria: The resolution factor (

) between the Olopatadine peak and the Olopatadine Methyl Ester peak must be

References

-

Google Patents. "US9000195B2 - Process for obtaining olopatadine and intermediates." United States Patent and Trademark Office. Available at:[1]

-

Pharmaffiliates. "CAS No : 113805-71-3 | Product Name : Olopatadine methyl ester." Pharmaffiliates Analytics & Synthetics. Available at: [Link][2]

Sources

Comprehensive Identification and Characterization of Olopatadine Impurity B (Methyl Ester): A Methodological Whitepaper

Executive Summary & Chemical Ontology

Olopatadine hydrochloride is a potent, selective histamine H1-receptor antagonist widely formulated as an ophthalmic solution for allergic conjunctivitis. As with all active pharmaceutical ingredients (APIs), rigorous impurity profiling is mandated by ICH Q3A/Q3B guidelines to ensure patient safety and drug efficacy.

This whitepaper focuses on Olopatadine Impurity B , specifically identified in various pharmacopeial contexts as the Methyl Ester variant (CAS: 113805-71-3, Molecular Formula: C22H25NO3, Average Molecular Weight: 351.45)[1]. The Indian Pharmacopoeia explicitly monitors this methyl ester derivative as a critical quality attribute during the lifecycle of olopatadine products[2]. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures, explaining the causality behind the analytical chemistry required to isolate, identify, and quantify this specific impurity.

Mechanistic Causality: The Origin of the Methyl Ester

To accurately analyze an impurity, one must first understand its thermodynamic and kinetic origins. Olopatadine contains a terminal carboxylic acid functional group. During API synthesis, purification, or forced degradation studies, the presence of methanol (a common solvent) combined with acidic conditions triggers a classical Fischer esterification .

This condensation reaction replaces the ionizable proton of the carboxylic acid with a methyl group. Understanding this mechanism is critical for analytical scientists: it dictates that any sample preparation involving methanolic diluents risks generating the very impurity we are attempting to measure, leading to false-positive out-of-specification (OOS) results.

Caption: Mechanism of Olopatadine Methyl Ester formation via Fischer esterification.

Analytical Strategy: The "Why" Behind the Method

The identification of Olopatadine Impurity B relies on orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS).

Physicochemical Rationale:

-

Chromatographic Retention: The parent olopatadine molecule has a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~8.5). At an acidic pH (e.g., pH 4.0), the parent molecule is highly polar. However, the methyl ester impurity lacks the ionizable carboxylic acid proton, making it significantly more lipophilic. Consequently, on a C8 or C18 stationary phase, Impurity B will exhibit a longer retention time (eluting after the API)[3].

-

Buffer Selection: While standard pharmacopeial methods often use non-volatile phosphate buffers (pH 3.0)[3], these are incompatible with MS detectors. To create a self-validating LC-MS method, we substitute phosphate with a volatile 10 mM Ammonium Acetate buffer adjusted to pH 4.0.

-

Detection Wavelength: The dibenzoxepin ring system shared by both molecules exhibits a robust UV absorbance maximum at 299 nm, minimizing baseline noise from excipients[3].

-

Ionization (ESI+): The tertiary amine in the olopatadine side chain readily accepts a proton. In Positive Electrospray Ionization (ESI+), the methyl ester will yield a distinct [M+H]+ precursor ion at m/z 352.2, easily distinguishable from the parent API at m/z 338.2.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) gating mechanism: if the chromatographic resolution (

Step 1: Reagent and Sample Preparation

-

Diluent: Acetonitrile:Water (50:50, v/v). Crucial: Methanol is strictly prohibited to prevent artifactual esterification.

-

Standard Preparation: Transfer 20.0 mg of Olopatadine HCl working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.2 mg/mL)[3].

-

Impurity Spiking (SST Solution): Spike the standard solution with 0.4 µg/mL of Olopatadine Impurity B reference standard to evaluate resolution and recovery[3].

Step 2: Chromatographic Separation (RP-HPLC)

-

Column: USP L7 (C8), 150 mm × 4.6 mm, 5 µm particle size[3].

-

Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer)[3].

-

Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, pH adjusted to 4.0 with glacial acetic acid.

-

Mobile Phase B: LC-MS grade Acetonitrile.

-

Flow Rate: 1.0 mL/min (Split 1:4 post-column; 0.25 mL/min directed to MS, 0.75 mL/min to waste/PDA)[3].

-

Injection Volume: 30 µL[3].

Step 3: Orthogonal Detection (PDA & MS)

-

PDA Settings: Monitor at 299 nm. Extract spectra from 200–400 nm for peak purity assessment[3].

-

MS Settings: ESI source in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: m/z 100–600.

Caption: Self-validating LC-MS/PDA workflow for the identification of Olopatadine Impurity B.

Quantitative Data Presentation

To ensure method robustness, quantitative metrics must align with ICH validation guidelines. The tables below summarize the gradient program and the expected system suitability metrics derived from forced degradation and stability-indicating studies[3][4].

Table 1: Optimized LC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |

| 0.0 | 80 | 20 | Isocratic Hold |

| 5.0 | 80 | 20 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient (Elution of Impurity B) |

| 20.0 | 40 | 60 | High Organic Wash |

| 21.0 | 80 | 20 | Re-equilibration |

| 30.0 | 80 | 20 | End of Run |

Table 2: Method Validation & System Suitability Metrics

| Parameter | Olopatadine API | Impurity B (Methyl Ester) | Acceptance Criteria |

| Relative Retention Time (RRT) | 1.00 | ~1.41 | Consistent RRT across runs |

| Resolution ( | N/A | > 2.0 | |

| Linearity Range | 20 – 400 µg/mL | 0.4 – 8.0 µg/mL | |

| Limit of Detection (LOD) | 0.02 µg/mL | 0.0004 mg/mL (0.4 µg/mL) | S/N |

| Spike Recovery (%) | 98.2% – 101.5% | 80.0% – 120.0% | 80–120% for impurities[3] |

| Monoisotopic Mass [M+H]+ | m/z 338.2 | m/z 352.2 | Mass accuracy |

Note: Total amount of impurities, including the methyl ester, is known to increase when the drug product is subjected to thermal sterilization (heating) compared to filtration, highlighting the need for strict thermal control during manufacturing[4].

References

- Source: pharmaffiliates.

- Source: tandfonline.

- Source: scispace.

- Source: scribd.

Sources

A Deep Dive into Olopatadine: A Comparative Analysis of the Free Base and Methyl Ester Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Significance of Olopatadine

Olopatadine is a well-established and potent therapeutic agent, recognized for its dual-action mechanism as a selective histamine H1-receptor antagonist and a mast cell stabilizer.[1][2] This multifaceted activity makes it highly effective in the management of allergic conjunctivitis and rhinitis by not only blocking the effects of histamine, a key mediator of allergic response, but also by inhibiting the release of pro-inflammatory mediators from mast cells.[3][4] Clinically, olopatadine is available in various formulations, including ophthalmic solutions and nasal sprays, and is valued for its rapid onset of action and favorable safety profile.[5][6] In the realm of pharmaceutical research and development, a thorough understanding of its structure-activity relationship and the properties of its derivatives is paramount for innovation in drug delivery and formulation. This guide provides a detailed comparative analysis of Olopatadine free base, the active pharmaceutical ingredient (API), and its methyl ester derivative, a key synthetic intermediate.

Molecular Architecture: A Tale of Two Moieties

The core structural framework of Olopatadine is a dibenz[b,e]oxepin ring system, which is a tricyclic entity. The key functional groups responsible for its pharmacological activity are the dimethylaminopropylidene side chain and the acetic acid moiety. The Z-isomer of Olopatadine is the pharmacologically active form.[7]

Olopatadine Free Base: The free base form of Olopatadine possesses a carboxylic acid group (-COOH) at the C-2 position of the dibenz[b,e]oxepin ring. This acidic functional group is crucial for its interaction with biological targets and significantly influences its physicochemical properties, such as solubility and polarity.

Olopatadine Methyl Ester: In contrast, the Olopatadine Methyl Ester is a derivative where the carboxylic acid group of the free base is esterified with a methyl group, forming a methyl carboxylate (-COOCH3). This seemingly minor modification leads to significant alterations in the molecule's chemical and physical characteristics.

Caption: Chemical structures of Olopatadine Free Base and Olopatadine Methyl Ester.

Synthesis and Characterization: From Precursor to Active Moiety

The synthesis of Olopatadine often involves the preparation of its methyl ester as a key intermediate, which is subsequently hydrolyzed to yield the active free base.

Synthetic Workflow

The general synthetic approach for Olopatadine involves a Wittig reaction as a crucial step to introduce the dimethylaminopropylidene side chain.[8][9] The synthesis can be broadly outlined as follows:

-

Esterification: The starting material, 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac), is first converted to its methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst or a reagent like thionyl chloride.[7]

-

Wittig Reaction: The resulting methyl ester of Isoxepac undergoes a Wittig reaction with a suitable phosphonium ylide derived from 3-dimethylaminopropyl-triphenylphosphonium bromide. This step introduces the characteristic side chain and creates the exocyclic double bond.

-

Hydrolysis: The Olopatadine Methyl Ester obtained from the Wittig reaction is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), to cleave the ester bond and yield the final product, Olopatadine free base.[10]

-

Purification and Salt Formation: The crude Olopatadine free base is purified using techniques like recrystallization. For pharmaceutical applications, it is often converted to its hydrochloride salt to enhance its stability and solubility.[8]

Sources

- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9562030B2 - Process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic Stability & Impurity Profiling of Olopatadine Methyl Ester

This guide provides an in-depth technical analysis of the thermodynamic stability of Olopatadine Methyl Ester (OME), a critical process-related impurity and synthetic intermediate in the production of Olopatadine Hydrochloride.

Technical Whitepaper | Version 2.0

Executive Technical Synthesis

Olopatadine Methyl Ester (OME) (CAS: 113806-01-2) represents a pivotal node in the thermodynamic landscape of Olopatadine drug substance manufacturing. Chemically identified as methyl 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetate, OME serves a dual role:

-

Synthetic Intermediate: It is the penultimate precursor in the Wittig-based synthesis routes, requiring hydrolysis to yield the active pharmaceutical ingredient (API), Olopatadine.

-

Critical Impurity: Its presence in the final API indicates incomplete hydrolysis or esterification driven by methanolic stress, governed by the thermodynamic equilibrium between the carboxylic acid and the ester.

Understanding the thermodynamic stability of OME is not merely about its shelf-life; it is about controlling the reaction quotient (

Thermodynamic Framework: Hydrolysis & Isomerization

The stability of OME is governed by two primary thermodynamic vectors: Hydrolytic Equilibrium and Geometric Isomerization .

Hydrolytic Stability (The Ester-Acid Equilibrium)

The conversion between Olopatadine (Acid) and OME (Ester) is a reversible nucleophilic acyl substitution.

-

Thermodynamic Favorability: In aqueous media, the hydrolysis of OME is exergonic (

), favoring the formation of Olopatadine. However, the reaction is kinetically inhibited at neutral pH due to the high activation energy of the neutral water attack on the carbonyl carbon. -

Process Implications: During synthesis, the reaction is driven to completion (removal of OME) by using strong bases (saponification) or acids, effectively removing the protonated acid product and shifting the equilibrium according to Le Chatelier’s Principle .

-

Risk Factor: The reverse reaction (formation of OME from API) is thermodynamically unfavorable in water but becomes favorable in methanolic solutions under acidic stress. This is a critical consideration for analytical method development, where using methanol as a diluent for acidic stress testing can generate artificial OME impurities [1].

Geometric Stability (Z vs. E Isomerization)

Olopatadine is the Z-isomer. OME also exists as Z and E isomers.[1]

-

Energy Profile: The Z-isomer is generally less thermodynamically stable than the E-isomer due to steric hindrance between the dimethylaminopropylidene chain and the oxepin ring system.

-

Photolytic Driver: Upon exposure to UV light, OME undergoes photo-isomerization. The system seeks a photostationary state, often enriching the E-isomer (impurity) content. This transformation is intramolecular and does not require a collision partner, making it a zero-order decay process under constant illumination.

Strategic Visualization: Reaction Network

The following diagram maps the thermodynamic pathways connecting OME to the API and its degradation products.

Figure 1: Reaction network showing the central role of OME (Yellow) as a gateway between synthesis precursors and the final API, subject to hydrolytic and photolytic instability.

Self-Validating Experimental Protocol

To rigorously assess the stability of OME and differentiate it from the API, a Stability-Indicating HPLC Method (SI-HPLC) is required. This protocol is "self-validating" because it includes resolution checks that fail if the method drifts, ensuring data integrity.

Protocol: High-Resolution Impurity Profiling

Objective: Quantify OME and separate it from the Z/E isomers of the API.

Chromatographic Conditions:

-

Column: Inertsil ODS-3V,

mm, 5 µm (or C18 equivalent). -

Mobile Phase A: Buffer (0.05 M

, adjusted to pH 3.0 with orthophosphoric acid). -

Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[2]

-

Gradient:

-

0-5 min: 70% A (Isocratic)

-

5-20 min: 70%

40% A (Linear Gradient) -

20-30 min: 40% A (Hold)

-

-

Detection: UV at 299 nm (Lambda max for the tricyclic system).

-

Temperature: 25°C.

Self-Validating System Suitability Criteria:

-

Resolution (

): The resolution between Olopatadine (RT ~12 min) and OME (RT ~14-15 min) must be -

Tailing Factor (

): For the OME peak, -

Sensitivity: Signal-to-Noise (S/N) ratio for a 0.05% OME standard solution must be

.

Forced Degradation Workflow

This workflow determines the specific susceptibility of OME.

| Stress Condition | Reagent / Condition | Duration | Expected Outcome for OME | Mechanism |

| Acid Hydrolysis | 1N HCl, 60°C | 2-4 Hours | Rapid Loss. Conversion to Olopatadine. | Acid-catalyzed acyl substitution. |

| Base Hydrolysis | 1N NaOH, 60°C | 1 Hour | Complete Loss. Rapid saponification to Olopatadine. | Nucleophilic attack by |

| Oxidation | 3% | 24 Hours | Stable / Minor N-Oxide. Ester bond remains intact; N-oxidation may occur. | Electrophilic attack on tertiary amine. |

| Photolytic | UV Light (1.2M lux hours) | 1 Cycle | Isomerization. Conversion to E-isomer Methyl Ester. |

Note: Do not use Methanol as a co-solvent in the Acid Hydrolysis step if you are trying to measure intrinsic stability, as it will drive the equilibrium back toward OME formation [2].

Quantitative Stability Data Summary

The following data synthesizes findings from multiple stability studies regarding the Olopatadine scaffold and its ester derivatives [3, 4].

| Parameter | Olopatadine (API) | Olopatadine Methyl Ester (OME) |

| Molecular Weight | 337.41 g/mol | 351.44 g/mol |

| Retention Time (RRT) | 1.00 | ~1.15 (More lipophilic) |

| Hydrolytic Stability (pH 1-2) | Degrades (Decarboxylation/Isomerization) | Unstable (Hydrolyzes to API) |

| Hydrolytic Stability (pH 10-12) | Stable (as Carboxylate anion) | Highly Unstable (Hydrolyzes to API) |

| Thermal Stability (Solid State) | Stable up to melting point | Metastable (Lower MP than API) |

| Major Degradation Product | E-Isomer, N-Oxide | Olopatadine (Acid), E-Isomer Ester |

References

-

Mahajan, A. A., et al. (2013).[5] "Study of Olopatadine Hydrochloride under ICH Recommended Stress Conditions by LC, LC-MS/TOF for Identification and Characterization of Degradation Products." Journal of Liquid Chromatography & Related Technologies.

-

Basniwal, P. K., & Jain, D. (2014). "Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method." Journal of Chromatographic Science.

-

European Patent Office. (2010). "Process for the Preparation of Olopatadine (EP 2421843 B1)." Google Patents.

-

Jurkic, L. M., et al. (2014).[1][6] "UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops." Chromatographia.

Sources

- 1. scispace.com [scispace.com]

- 2. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 6. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

Toxicological Profiling and Safety Data Sheet (SDS) for Olopatadine Methyl Ester: A Technical Whitepaper

Executive Summary

Olopatadine Methyl Ester is a critical synthetic intermediate and process impurity encountered during the manufacturing of Olopatadine Hydrochloride, a potent, dual-action H1-receptor antagonist used in ophthalmic formulations[1]. For drug development professionals, controlling this esterified derivative is paramount for regulatory compliance (ICH Q3A/Q3B) and ensuring API (Active Pharmaceutical Ingredient) safety. This whitepaper synthesizes the physicochemical properties, toxicological profile, handling safety data, and a self-validating analytical methodology for the quantification of Olopatadine Methyl Ester.

Chemical Identity & Physicochemical Properties

The esterification of the terminal carboxylic acid group in Olopatadine fundamentally alters the molecule's physicochemical behavior. By masking the polar acid moiety, the methyl ester exhibits increased lipophilicity. From a formulation standpoint, this shift reduces aqueous solubility and increases the potential for off-target tissue retention if present as a degradant in ophthalmic solutions.

Table 1: Physicochemical Parameters of Olopatadine Methyl Ester

| Parameter | Value | Causality / Impact on Drug Development |

| CAS Number | 113806-01-2 / 113805-71-3[2][3] | Unique identifiers required for regulatory impurity tracking. |

| Molecular Formula | C₂₂H₂₅NO₃[2] | Addition of the methyl group increases the carbon load and logP. |

| Molecular Weight | 351.45 g/mol [4] | Heavier than the parent API (337.41 g/mol ), altering diffusion rates. |

| Physical State | Solid / Powder | Necessitates strict particulate control and PPE during bulk handling. |

| Storage Conditions | 2-8°C, Protect from light[2] | Refrigeration prevents thermally induced hydrolysis back to the parent acid. |

Mechanistic Toxicology & Pharmacological Context

Olopatadine Hydrochloride achieves its clinical efficacy by selectively antagonizing the Histamine H1 receptor and stabilizing mast cells, thereby preventing the release of inflammatory mediators[1].

When evaluating the toxicity and pharmacology of Olopatadine Methyl Ester , we must view it through the lens of structure-activity relationships (SAR):

-

Receptor Affinity: The free carboxylic acid of Olopatadine is crucial for forming ionic bonds with basic amino acid residues within the H1 receptor binding pocket. Esterification sterically hinders this interaction, rendering the methyl ester pharmacologically inferior as an antagonist.

-

Ocular Toxicity: Because ophthalmic drugs bypass hepatic first-pass metabolism, impurities are applied directly to the sensitive corneal epithelium. The increased lipophilicity of the methyl ester allows it to partition more readily into lipid membranes, presenting a risk for mild to moderate localized ocular irritation.

-

Genotoxicity: Evaluated under ICH M7 guidelines, the molecule lacks highly reactive structural alerts (such as N-nitroso groups or alkylating epoxides), meaning it is generally classified as a non-mutagenic process impurity. However, its concentration must be strictly controlled to <0.15% in the final API.

Mechanistic pathway of H1 receptor antagonism by Olopatadine and its ester impurity.

Safety Data Sheet (SDS) & Handling Protocols

As a laboratory reference standard and industrial chemical, Olopatadine Methyl Ester requires rigorous safety protocols to protect researchers and ensure material integrity[2].

-

Hazard Identification (GHS Classification):

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

-

H315: Causes skin irritation (Skin Irritation - Category 2).

-

H319: Causes serious eye irritation (Eye Irritation - Category 2A).

-

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 half-mask respirator required during the weighing of bulk powders to prevent inhalation of active dust.

-

Dermal: Double-layered nitrile gloves and a chemically resistant lab coat.

-

Ocular: Tight-fitting safety goggles (not standard safety glasses) due to the ocular irritation hazard.

-

-

Engineering Controls: All powder transfers and standard preparations must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

-

Storage & Stability: Store at 2-8°C in a tightly sealed, amber glass vial. Protect from ambient moisture to prevent spontaneous hydrolysis[2].

Analytical Methodology: LC-MS/MS Impurity Profiling

To detect trace levels of Olopatadine Methyl Ester in the parent API, UHPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. The tertiary amine in the dimethylaminopropylidene side chain provides exceptional proton affinity, yielding high sensitivity in Positive Electrospray Ionization (ESI+).

Table 2: MRM Transitions for LC-MS/MS Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Purpose |

| Olopatadine Methyl Ester | 352.2 | 307.2 | 20 eV | Quantifier (Loss of dimethylamine) |

| Olopatadine Methyl Ester | 352.2 | 247.1 | 35 eV | Qualifier (Ring cleavage) |

| Olopatadine-d3 Methyl Ester | 355.2 | 310.2 | 20 eV | Internal Standard (IS) |

Self-Validating Experimental Protocol

-

System Suitability Testing (SST): Inject a blank diluent followed by six replicate injections of a 10 ng/mL standard.

-

Causality: This establishes baseline chemical noise, ensures column equilibration, and verifies that the mass spectrometer's optics are clean before sample introduction.

-

-

Sample Preparation: Accurately weigh 10 mg of Olopatadine API. Dissolve in 10 mL of Methanol:Water (50:50 v/v). Spike with 50 µL of Olopatadine-d3 Methyl Ester (1 µg/mL).

-

Causality: The 50:50 organic/aqueous ratio ensures the complete dissolution of both the polar API salt and the lipophilic ester impurity. The isotopic Internal Standard (IS) creates a self-validating recovery metric that dynamically corrects for matrix suppression.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid acts as an ion-pairing agent, sharpening the chromatographic peak of the basic amine while providing the abundant protons necessary for downstream ESI+ ionization.

-

-

Mass Spectrometry Acquisition: Operate the triple quadrupole in ESI+ MRM mode using the transitions outlined in Table 2.

-

Causality: Multiple Reaction Monitoring (MRM) filters out the massive API matrix signal, allowing exclusive, high-fidelity quantification of the trace methyl ester impurity.

-

-

Data Validation: Calculate the impurity concentration using the IS peak area ratio. Accept data only if the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10.

Experimental workflow for LC-MS/MS quantification of Olopatadine Methyl Ester.

References

-

Title: Olopatadine Methyl Ester | 113806-01-2 - Alfa Omega Pharma Source: alfaomegapharma.com URL: 2

-

Title: Olopatadine Methyl Ester | CAS No. 113805-71-3 - Clearsynth Source: clearsynth.com URL: 5

-

Title: Olopatadine hydrochloride | 140462-76-6 - ChemicalBook Source: chemicalbook.com URL: 1

-

Title: Olopatadine Impurity Suppliers - Hemarsh Technologies Source: hemarsh.com URL: 3

-

Title: Olopatadine-impurities - Pharmaffiliates Source: pharmaffiliates.com URL: 4

Sources

A Technical Guide to the Solubility of Olopatadine Methyl Ester in Organic Solvents for Pharmaceutical Development

Abstract: Olopatadine Methyl Ester (CAS 113805-71-3) is a critical intermediate in the synthesis of Olopatadine, a potent antihistamine and mast cell stabilizer.[1][2] The efficiency of synthesis, purification, and crystallization processes hinges on a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive overview of the physicochemical properties of Olopatadine Methyl Ester, a theoretical framework for predicting its solubility based on molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination. By grounding theoretical principles in practical, validated methodologies, this document serves as an essential resource for researchers, process chemists, and drug development professionals seeking to optimize the manufacturing of Olopatadine.

Part 1: Physicochemical Profile of Olopatadine Methyl Ester

Olopatadine Methyl Ester is the penultimate compound in several patented synthesis routes leading to the active pharmaceutical ingredient (API), Olopatadine.[3][4] It is typically formed via esterification of the carboxylic acid group of an earlier intermediate, followed by a Wittig reaction, and is subsequently hydrolyzed to yield the final Olopatadine API.[3][4] Understanding its unique properties is fundamental to controlling its reactivity and purification.

Chemical Structure and Properties

The key structural features of Olopatadine Methyl Ester include a tricyclic dibenz[b,e]oxepine core, a dimethylaminopropylidene side chain, and a methyl ester group. These features dictate its physical and chemical behavior.

| Property | Value | Source(s) |

| IUPAC Name | Methyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate | [5] |

| CAS Number | 113805-71-3 | [5][6] |

| Molecular Formula | C₂₂H₂₅NO₃ | [5][6] |

| Molecular Weight | 351.45 g/mol | [5][6] |

| Appearance | Off-white solid (typical) | [7] |

Structural Comparison and Impact on Solubility

To appreciate the solubility profile of Olopatadine Methyl Ester, it is instructive to compare it with its parent API, Olopatadine (a zwitterionic carboxylic acid at physiological pH), and its commonly used salt, Olopatadine Hydrochloride.

-

Olopatadine (Acid): The free carboxylic acid group allows for both hydrogen bond donation and acceptance, while the tertiary amine is basic.

-

Olopatadine Hydrochloride: The formation of the hydrochloride salt dramatically increases polarity and aqueous solubility by creating an ionic species.[8] This form is sparingly soluble in water but soluble in polar solvents like methanol.[8]

-

Olopatadine Methyl Ester: The esterification of the carboxylic acid group removes the acidic proton, significantly reducing the molecule's polarity and eliminating its ability to act as a hydrogen bond donor at that site. The molecule is now a non-ionic base. This structural modification predicts a shift in solubility away from polar, aqueous media towards organic solvents of low to moderate polarity.

Part 2: A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[9] The solubility of Olopatadine Methyl Ester can be anticipated by analyzing its functional groups and their likely interactions with different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the ester carbonyl and the ether linkage, as well as the nitrogen of the tertiary amine. Good solubility is expected, particularly in methanol, which is a known solvent for the more polar hydrochloride salt.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but are strong hydrogen bond acceptors and have high dipole moments. They are excellent at solvating a wide range of organic molecules. Given that Dimethylformamide (DMF) and Tetrahydrofuran (THF) are used as reaction solvents in Olopatadine synthesis, the methyl ester intermediate is expected to be highly soluble in them.[4][10] A related intermediate is known to be soluble in DMSO.[7]

-

Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents are commonly used in extraction and chromatographic purification of synthetic intermediates.[10][11] Olopatadine Methyl Ester is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large, relatively non-polar tricyclic core suggests some affinity for aromatic solvents like toluene. However, solubility is expected to be limited in aliphatic, non-polar solvents like hexane, which cannot effectively solvate the polar ester and amine groups.

Based on this theoretical framework, a qualitative prediction of solubility is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with ester, ether, and amine groups. |

| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High | Strong dipole-dipole interactions; known reaction solvents. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Medium to High | Favorable dipole interactions; common extraction/chromatography solvents. |

| Non-Polar Aromatic | Toluene | Medium | van der Waals interactions with the large aromatic core. |

| Non-Polar Aliphatic | n-Hexane, Heptane | Low | Insufficient polarity to solvate the ester and amine functional groups. |

Part 3: A Validated Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, precise quantitative data is essential for process design and optimization. The equilibrium shake-flask method is the gold-standard technique for determining the solubility of crystalline compounds due to its reliability and direct measurement of the thermodynamic equilibrium state.[9][12]

The following protocol provides a self-validating system for accurately determining the solubility of Olopatadine Methyl Ester.

Experimental Workflow

The overall process involves achieving equilibrium, separating the liquid and solid phases, and quantifying the dissolved solute using a calibrated analytical method.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology

1. Materials and Reagents:

-

Olopatadine Methyl Ester (Certified Reference Standard, >98% purity).

-

Organic Solvents (HPLC Grade or equivalent).

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).[9]

-

Volumetric flasks and pipettes (Class A).

-

HPLC system with UV detector.

2. Preparation of Saturated Solutions (Shake-Flask Method):

-

Add an excess amount of solid Olopatadine Methyl Ester to a glass vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.[12]

-

Add a precise volume of the chosen organic solvent (e.g., 2 mL).

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[9] A preliminary time-course study can determine the minimum time required.

3. Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.[12]

-

Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any fine particulates. Pre-rinsing the filter with a small amount of the saturated solution can minimize potential solute adsorption to the filter material.[12]

4. Quantification by HPLC-UV:

-

Rationale: HPLC is a highly specific and accurate method for quantifying solutes in a solution.[9][13] A UV detector is suitable as the dibenz[b,e]oxepine chromophore exhibits strong UV absorbance.[14]

-

Calibration Curve: Prepare a series of standard solutions of Olopatadine Methyl Ester of known concentrations using a certified reference standard. Analyze these standards using the HPLC method below to generate a calibration curve (Peak Area vs. Concentration). This is essential for accurate quantification.[9]

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

-

Suggested HPLC Conditions (starting point):

-

Column: C18 reverse-phase, 50 x 4.6 mm, 3 µm particle size.[13]

-

Mobile Phase: Acetonitrile and a buffer (e.g., 0.1% Triethylamine in water, adjusted to a suitable pH with phosphoric acid), run in an isocratic or gradient mode.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for maxima; approximately 300 nm is a good starting point based on the parent compound.[14]

-

Injection Volume: 10 µL.

-

5. Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Report the final solubility in mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature. For example: "The solubility of Olopatadine Methyl Ester in Methanol at 25 °C was determined to be X mg/mL."

Conclusion

Olopatadine Methyl Ester, as a key synthetic intermediate, possesses a solubility profile distinct from its parent API. Its non-ionic, less polar nature dictates a preference for organic solvents, a critical consideration for process chemists aiming to optimize reaction conditions, product isolation, and purification via chromatography or crystallization. While publicly available quantitative data is scarce, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol based on the industry-standard shake-flask method coupled with HPLC analysis. By employing this methodology, researchers and drug development professionals can generate the precise and reliable solubility data required to accelerate the development and scale-up of Olopatadine synthesis.

References

- Benchchem. General Experimental Protocol for Determining Solubility.

- National Center for Biotechnology Information. Olopatadine. PubChem Compound Summary for CID 5281071.

- Apotex Inc. PRODUCT MONOGRAPH APO-OLOPATADINE Olopatadine Hydrochloride Ophthalmic Solution. August 07, 2018.

- Patsnap. Olopatadine hydrochloride: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Synapse. October 08, 2023.

- Wikipedia. Olopatadine.

- Okano M, et al. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug. Arzneimittelforschung. 2003;53(3):191-9.

- Sigma-Aldrich. Olopatadine Methyl Ester. Product Page.

- Almirall Prodesfarma SA. Process for obtaining olopatadine and intermediates. EP2145882A1. Google Patents.

- Novartis AG. Olopatadine. New Drug Approvals. April 28, 2015.

- Jouyban A. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. February 10, 2012.

- Cadila Healthcare Limited. Process For Preparation Of Olopatadine Hydrochloride. QuickCompany.

- Cayman Chemical. Olopatadine (hydrochloride). Product Information. November 08, 2022.

- Council Of Scientific & Industrial Research. Process for the synthesis of olopatadine. US9562030B2. Google Patents.

- Council Of Scientific & Industrial Research. A process for the synthesis of olopatadine. WO2014147647A1. Google Patents. September 25, 2014.

- Clearsynth. Olopatadine Methyl Ester. Product Page.

- Pharmaffiliates. Olopatadine methyl ester. Product Page.

- Kamaliya B, et al. A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride Ophthalmic Solution. Der Pharma Chemica. 2025;17(1):634-639.

- D'Addio SM, et al. Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. May 18, 2024.

- D'Addio SM, et al. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. July 20, 2024.

- ResearchGate. New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. Request PDF. August 07, 2025.

- Varsha V, Bharadwaj S. Solubility of Drug Olopatadine Mouth Dissolving Film. Asian Journal of Pharmaceutics. May 18, 2022.

- Aher SS, et al. UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order Derivative Methods. Journal of Drug Delivery and Therapeutics. August 18, 2019.

- Walash M, et al. Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Austin Publishing Group. July 22, 2019.

- Łaszcz M, et al. Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs. Journal of Pharmaceutical Sciences. July 01, 2016.

- Jouyban A. Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. January 30, 2025.

- Allmpus. Olopatadine USP RC C. Product Page.

- Patel B, et al. Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Scholars Research Library.

- Kiani M, et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. November 19, 2023.

Sources

- 1. Olopatadine - Wikipedia [en.wikipedia.org]

- 2. Properties of olopatadine hydrochloride, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. clearsynth.com [clearsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. allmpus.com [allmpus.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 11. US9562030B2 - Process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Degradation Pathways of Olopatadine and the Emergence of its Methyl Ester Degradant

Introduction: The Stability Imperative for Olopatadine

Olopatadine is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer, widely prescribed for the management of allergic conjunctivitis and other allergic conditions[1][2]. Its efficacy and safety are intrinsically linked to its chemical integrity. The study of its degradation pathways is not merely an academic exercise; it is a critical component of drug development and quality control, ensuring that patients receive a product that is both effective and free from potentially harmful impurities[3][4]. This guide provides a comprehensive overview of the known degradation pathways of Olopatadine under various stress conditions, with a particular focus on the formation and significance of Olopatadine Methyl Ester, a key degradation product observed under specific circumstances. Understanding these pathways is paramount for the development of stable formulations and robust analytical methods.

Core Degradation Pathways of Olopatadine

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule by subjecting it to stress conditions that are more severe than accelerated stability testing[3][4][5]. Such studies for Olopatadine have revealed its susceptibility to hydrolysis, photolysis, and to a lesser extent, oxidation.

Hydrolytic Degradation: A Tale of pH-Dependent Instability

Olopatadine demonstrates significant degradation under both acidic and alkaline hydrolytic conditions, while remaining relatively stable in a neutral environment[2][3][5][6].

-

Acidic Hydrolysis: In the presence of strong acids (e.g., 1N HCl) and heat, Olopatadine undergoes degradation, leading to the formation of several degradation products (DPs)[3][6]. One of the notable degradants formed under these conditions, particularly when methanol is present as a solvent, is the methyl ester of the Z-isomer of Olopatadine[6]. This occurs through the esterification of the carboxylic acid group on the Olopatadine molecule.

-

Alkaline Hydrolysis: Under basic conditions (e.g., 1N NaOH) and elevated temperatures, Olopatadine also degrades, but the profile of degradants can differ from that of acidic hydrolysis[3][6]. While multiple degradation products have been observed, the formation of the methyl ester is not a primary pathway in the absence of an alcohol and acidic catalysis.

The following diagram illustrates the major hydrolytic degradation pathways for Olopatadine.

Caption: Hydrolytic degradation of Olopatadine under acidic and alkaline conditions.

Photolytic Degradation: The Role of Light in Isomerization and Esterification

Olopatadine has been shown to be sensitive to light, particularly in solution[6][7][8]. Photodegradation can lead to a complex mixture of degradants.

-

Isomerization and Esterification: A key event during photolytic degradation in a methanolic solution is the isomerization of the Z-isomer of Olopatadine to its E-isomer[6]. Subsequently, both the Z- and E-isomers can undergo esterification to form their respective methyl esters[6]. Therefore, photolytic stress in the presence of methanol is a significant pathway for the formation of Olopatadine Methyl Ester.

-

Formation of Carbaldehyde Impurities: Other studies have identified the formation of E and Z isomers of Olopatadine carbaldehyde as photolytic degradation impurities, likely through a Norrish type-1 reaction[8][9].

The diagram below outlines the key photolytic degradation pathways.

Caption: Photolytic degradation pathways of Olopatadine in a methanolic solution.

Oxidative and Thermal Degradation

The stability of Olopatadine under oxidative and thermal stress appears to be more robust compared to its susceptibility to hydrolysis and photolysis. However, some studies have reported degradation under oxidative conditions[2][10].

-

Oxidative Degradation: While some studies report Olopatadine to be stable under oxidative stress[6], others have shown strong degradation in an oxidizing environment, with Olopatadine related compound B being a major degradation product[10]. The proposed mechanism for chemical oxidation can lead to the formation of Olopatadine N-oxide and N-monodemethylolopatadine[1][11].

-

Thermal Degradation: Olopatadine is generally found to be stable when exposed to dry heat[2][6]. However, prolonged exposure to heat in solution can contribute to degradation, likely through hydrolysis[10].

Experimental Protocols for Degradation Studies

The investigation of Olopatadine's degradation pathways relies on well-defined experimental protocols. The following are representative methodologies derived from the literature.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the typical conditions for inducing the degradation of Olopatadine Hydrochloride.

-

Preparation of Stock Solution:

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Mix the drug stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature for a defined period.

-

-

Photolytic Degradation:

-

Expose a solution of the drug (e.g., in methanol) to a source of UV light (e.g., 200 Wh/m²) and fluorescent light (e.g., 1.25 million lux hours)[6].

-

A control sample should be kept in the dark under the same conditions.

-

-

Thermal Degradation:

-

Expose a solid sample of the drug to dry heat in an oven at a controlled temperature (e.g., 80°C) for an extended period (e.g., 3 days)[6].

-

Stability-Indicating Analytical Method (RP-HPLC)

A robust analytical method is essential to separate and quantify the parent drug from its degradation products.

-

Chromatographic System: A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV or photodiode array (PDA) detector is used[3][4][12].

-

Column: A C18 column (e.g., Inertsil-ODS 3V, 250 mm x 4.6 mm, 5 µm) is commonly employed[13].

-

Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile)[3][4].

-

Detection Wavelength: Detection is usually performed at the maximum absorption wavelength of Olopatadine, around 298-301 nm[7][12].

-

Data Analysis: The peak areas of Olopatadine and its degradation products are used to determine the extent of degradation and to validate the stability-indicating nature of the method.

The following diagram illustrates a general workflow for forced degradation studies.

Caption: A typical workflow for conducting forced degradation studies of Olopatadine.

Data Summary: Identified Degradation Products

The following table summarizes the key degradation products of Olopatadine identified in the literature.

| Degradation Product Name | Stress Condition(s) | Analytical Method | Reference |

| Olopatadine Methyl Ester (Z-isomer) | Acidic Hydrolysis (in Methanol), Photolytic (in Methanol) | LC-MS/TOF | [6] |

| Olopatadine Methyl Ester (E-isomer) | Photolytic (in Methanol) | LC-MS/TOF | [6] |

| Olopatadine (E-isomer) | Photolytic | LC-MS/TOF | [6] |

| Olopatadine Carbaldehyde (E and Z isomers) | Photolytic | HPLC, MS, NMR | [8][9] |

| OLO1 - OLO7 | Acidic, Alkaline, and Neutral Hydrolysis | RP-HPLC-DAD-HRMS | [3] |

| Olopatadine N-oxide | Oxidative | - | [1] |

| N-monodemethylolopatadine | Oxidative | - | [1][11] |

Conclusion: A Framework for Stability

The degradation of Olopatadine, particularly the formation of its methyl ester under acidic and photolytic conditions in the presence of methanol, underscores the importance of careful control over formulation, manufacturing processes, and storage conditions. The insights provided in this guide, drawn from extensive research, offer a robust framework for:

-

Formulation Development: Selecting excipients and solvent systems that minimize degradation.

-

Analytical Method Development: Establishing and validating stability-indicating methods capable of resolving and quantifying all potential degradation products.

-

Regulatory Compliance: Providing the necessary data to support the stability and safety of Olopatadine-containing products.

A thorough understanding of these degradation pathways is not just a scientific necessity but a cornerstone of ensuring patient safety and therapeutic efficacy.

References

-

Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences, 15(3), 324-332. [Link]

-

Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Semantic Scholar. [Link]

-

Munjas Jurkic, L., Buratovic, M., Valentic, I., & Stanfel, D. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of. Chromatographia, 77(13-14), 1065-1072. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Degradation Kinetics of Olopatadine HCL using a Validated UV-Area under Curve Method. Journal of Analytical & Pharmaceutical Research, 2(2), 56-63. [Link]

-

Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Chemical and Biomolecular Engineering, 4(2), 29. [Link]

-

Mahajan, M. P., Sawant, S. D., & Deshmukh, S. S. (2013). STUDY OF OLOPATADINE HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 36(10), 1341-1356. [Link]

-

Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. PMC. [Link]

-

Bhatt, J., & Akhtar, J. (2011). Stability-Indicating High-Performance Column Liquid Chromatography and High-Performance Thin-Layer Chromatography Methods for the Determination of Olopatadine Hydrochloride in Tablet Dosage Form. Journal of AOAC INTERNATIONAL, 94(6), 1815-1820. [Link]

-

Güven, U. M., & Çelebi, N. (2019). Development and Validation of UPLC Method for the Determination of Olopatadine Hydrochloride in Polymeric Nanoparticles. Acta Pharmaceutica Sciencia, 57(1). [Link]

-

Sebaiy, M. M. (2019). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. Austin Journal of Analytical and Pharmaceutical Chemistry, 6(1), 1115. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Degradation kinetics of olopatadine HCL using a validated UV-area under curve method. MedCrave online. [Link]

-

Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2020). (PDF) Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. ResearchGate. [Link]

-

Bhatt, J., & Akhtar, J. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. International Journal of Pharmaceutical Sciences Review and Research, 9(1), 1-5. [Link]

- U.S. Patent No. 8,871,953. (2014).

-

European Patent No. EP 2421843 B1. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE. [Link]

-

Annapurna, M., Bindu, G., & Divya, I. (2012). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. Drug Invention Today, 4(8). [Link]

-

Veeprho. (n.d.). Olopatadine Impurities and Related Compound. [Link]

- World Intellectual Property Organization. (2010).

-

Munjas Jurkic, L., Buratovic, M., Valentic, I., & Stanfel, D. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of Sterilisation. ResearchGate. [Link]

-

New Drug Approvals. (2015, April 28). Olopatadine. [Link]

- European Patent No. EP2145882A1. (2010).

-

Mahmoud, M. S., & El-Kimary, E. I. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre, 10(1), 45-57. [Link]

-

Mahajan, M. P., Sawant, S. D., & Deshmukh, S. S. (2013). Study of olopatadine hydrochloride under ich recommended stress conditions by LC, LC-MS/TOF for identification, and characterization of degradation products. ResearchGate. [Link]

-

Drug Synthesis Database. (n.d.). Olopatadine hydrochloride, AL-4943A, ALO-4943A, KW-4679, Opatanol, Allelock, Patanol. [Link]

-

Pharmaffiliates. (n.d.). Olopatadine-impurities. [Link]

Sources

- 1. Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops [austinpublishinggroup.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]

- 4. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Degradation Kinetics of Olopatadine HCL using a Validated UV-Area under Curve Method - MedCrave online [medcraveonline.com]

- 8. Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Precision HPLC Method Development for Olopatadine Methyl Ester Detection

Application Note: AN-OLO-ME-01

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Olopatadine Methyl Ester (OME) , a critical process impurity and potential degradant in Olopatadine Hydrochloride formulations.

While standard pharmacopeial methods focus on the active pharmaceutical ingredient (API), this protocol is specifically engineered to resolve the lipophilic methyl ester from the parent drug and the E-isomer impurity. We utilize a pH-controlled Reverse Phase (RP-HPLC) strategy that exploits the hydrophobicity differential between the carboxylic acid moiety of Olopatadine and the methoxycarbonyl group of the ester.

Scientific Rationale & Mechanistic Insight

The Separation Challenge

Olopatadine is a tricyclic antihistamine containing a tertiary amine and a carboxylic acid side chain.

-

Olopatadine (Parent): Amphoteric. At acidic pH (< 4), it exists largely as a cation (amine protonated, acid protonated).

-

Olopatadine Methyl Ester (Target): The carboxylic acid is capped with a methyl group. It lacks the acidic proton, rendering it significantly more hydrophobic (higher LogP) than the parent.

Experimental Strategy

To achieve baseline separation, we must suppress the ionization of the carboxylic acid on the parent drug to prevent peak tailing, while utilizing a gradient elution to elute the highly retained ester as a sharp band.

-

Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction, which is the primary discrimination mechanism between the acid and the ester.

-

Mobile Phase pH (3.0): We utilize a phosphate buffer at pH 3.0.[1][2][3]

-

Reasoning: At pH 3.0, the tertiary amine (pKa ~9) is protonated (

), and the carboxylic acid (pKa ~4.2) is predominantly protonated (

-

-

Detection (299 nm): The tricyclic ring system provides a strong chromophore at 299 nm, offering high sensitivity for trace-level impurity detection (LOQ < 0.05%).

Method Development Workflow

The following diagram illustrates the logical flow of the method development cycle, ensuring a self-validating system.

Figure 1: Step-by-step logic flow for developing the OME detection method.

Detailed Experimental Protocol

Reagents and Standards

-

Olopatadine HCl Standard: >99.0% purity (USP Reference Standard or equivalent).

-

Olopatadine Methyl Ester Standard: >95.0% purity (Custom synthesis or impurity standard).

-

Acetonitrile (ACN): HPLC Grade.

-

Potassium Dihydrogen Phosphate (

): AR Grade. -

Triethylamine (TEA): HPLC Grade (Used as a silanol blocker to improve peak shape).

-

Phosphoric Acid (

): 85%, for pH adjustment. -

Water: Milli-Q or HPLC grade.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | 3.5 µm particle size offers better resolution than 5 µm without excessive backpressure. |

| Column Temp | 30°C ± 1°C | Controls mass transfer kinetics; ensures reproducible retention times. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 10 - 20 µL | Adjusted based on detector sensitivity and LOQ requirements. |

| Detector | UV-PDA at 299 nm | Max absorbance for the tricyclic ring; minimizes solvent cut-off noise. |

| Run Time | 25 Minutes | Sufficient to elute the highly retained methyl ester. |

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 1.36 g of

in 1000 mL of water. Add 1.0 mL of Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.45 µm membrane.-

Note: TEA competes with the amine of Olopatadine for active silanol sites on the column, significantly reducing peak tailing.

-

-

Organic (Mobile Phase B): 100% Acetonitrile.

Gradient Program

The methyl ester is significantly more hydrophobic than the parent. An isocratic run would result in broad, late-eluting peaks for the ester. A gradient is mandatory for sharp quantification.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 75 | 25 | Initial equilibration |

| 5.0 | 75 | 25 | Isocratic hold for Parent Drug |

| 15.0 | 40 | 60 | Linear ramp to elute Ester |

| 20.0 | 40 | 60 | Hold to clear column |

| 20.1 | 75 | 25 | Return to initial |

| 25.0 | 75 | 25 | Re-equilibration |